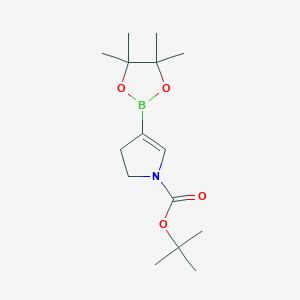

4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)-2,3-dihidro-1H-pirrol-1-carboxilato de terc-butilo

Descripción general

Descripción

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate: is a boronic acid derivative that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is characterized by its boronic ester group and pyrrole ring, making it a valuable intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate: has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound can be used in the development of boronic acid-based sensors for detecting biological molecules.

Industry: : The compound is used in the production of advanced materials and polymers.

Mecanismo De Acción

Target of Action

Boronic esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boronic ester is transferred from boron to a transition metal, typically palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used to create new carbon–carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which can be considerably accelerated at physiological ph .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds. This is a crucial step in the synthesis of many biologically active compounds .

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of reaction of boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Análisis Bioquímico

Biochemical Properties

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules. The nature of these interactions involves the coordination of the boron atom in the compound with the palladium catalyst, enabling the transfer of organic groups and the formation of new bonds .

Cellular Effects

The effects of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux of metabolic pathways, potentially impacting the production of key metabolites .

Molecular Mechanism

At the molecular level, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity and subsequent alterations in cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or modulating gene expression . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the conversion of substrates into products . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions are essential for understanding the broader metabolic impact of the compound.

Transport and Distribution

Within cells and tissues, tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is critical for its biological activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

Boronic Acid Formation: : The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable pyrrole derivative under mild conditions.

Esterification: : The resulting boronic acid is then esterified using tert-butyl alcohol in the presence of a catalyst, such as sulfuric acid or a strong acid resin.

Purification: : The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.

Reduction: : Reduction reactions can be used to convert the pyrrole ring to pyrrolidine derivatives.

Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Pyrrole-2,3-dione derivatives.

Reduction: : Pyrrolidine derivatives.

Substitution: : Various boronic acid derivatives and their corresponding esters.

Comparación Con Compuestos Similares

Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate: is unique due to its combination of a boronic ester group and a pyrrole ring. Similar compounds include:

Boronic Acid Derivatives: : These compounds share the boronic acid functionality but may have different heterocyclic rings.

Pyrrole Derivatives: : These compounds contain the pyrrole ring but lack the boronic acid group.

Boronic Ester Derivatives: : These compounds have boronic ester groups but may have different heterocyclic structures.

Actividad Biológica

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 877399-74-1) is a synthetic compound featuring a unique structural motif that combines a pyrrole ring with a dioxaborolane moiety. This combination has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 391.32 g/mol. It is characterized by the presence of a tert-butyl group and a dioxaborolane unit that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H34BN3O4 |

| Molecular Weight | 391.32 g/mol |

| CAS Number | 877399-74-1 |

| Purity | >95% |

The biological activity of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structural features can act as inhibitors of protein kinases and may modulate pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Protein Kinases

Research indicates that derivatives of dioxaborolane compounds exhibit potent inhibitory effects on receptor tyrosine kinases (RTKs). For instance, studies have shown that certain dioxaborolane-containing compounds can inhibit mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA), which are implicated in various cancers .

Biological Assays

Biological assays conducted on this compound have revealed its potential as an anti-cancer agent. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these activities are crucial for evaluating its therapeutic potential.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 15.0 |

Pharmacokinetics

Understanding the pharmacokinetics of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate is essential for assessing its viability as a drug candidate. Preliminary studies suggest favorable absorption characteristics and metabolic stability.

Propiedades

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTANYAQYIYMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.